molecular formula C20H22N4O6S B2606144 N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894019-29-5

N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No. B2606144
CAS RN: 894019-29-5
M. Wt: 446.48
InChI Key: SUSRLXYJSCDXEF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a pyrrolidine ring, and methoxyphenyl groups . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Sulfonamides, like this compound, can undergo various reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the sulfonamide could increase the compound’s solubility in water . The exact properties would need to be determined experimentally .

Scientific Research Applications

Modification and Synthesis Techniques

  • Modification of Acetamide Derivatives

    Research on N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide demonstrates how modifications, such as replacing the acetamide group with an alkylurea moiety, can retain antiproliferative activity against cancer cells while reducing toxicity. This suggests potential research avenues for modifying the chemical structure of similar compounds to improve their therapeutic profiles (Xiao-meng Wang et al., 2015).

  • Microwave-Assisted Synthesis

    Another study highlighted the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using microwave-assisted synthesis, indicating a potential method for efficiently synthesizing structurally complex sulfonamide derivatives with enzyme inhibitory activities (N. Virk et al., 2018).

Potential Applications

  • Anticancer Agents

    The study on the modification of acetamide derivatives for cancer treatment highlights a direct application in developing potent PI3K inhibitors as effective anticancer agents with low toxicity, suggesting a potential area of research application for structurally related compounds (Xiao-meng Wang et al., 2015).

  • Enzyme Inhibition

    The microwave-assisted synthesis paper discussed the potential of synthesized compounds as enzyme inhibitors, particularly against bovine carbonic anhydrase and acetylcholinesterase, hinting at applications in treating diseases where such enzymatic activity plays a role (N. Virk et al., 2018).

Future Directions

Future research on this compound could involve studying its biological activity, determining its mechanism of action, and optimizing its structure for increased potency and selectivity towards its target .

properties

IUPAC Name

N-[4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-8-6-14(7-9-18)21-20(27)22-15-10-19(26)24(12-15)16-4-3-5-17(11-16)30-2/h3-9,11,15H,10,12H2,1-2H3,(H,23,25)(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRLXYJSCDXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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